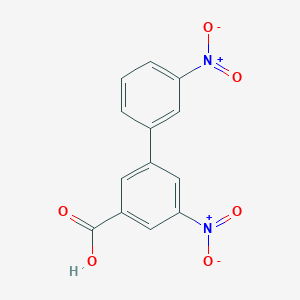

5-Nitro-3-(3-nitrophenyl)benzoic acid

Description

Properties

IUPAC Name |

3-nitro-5-(3-nitrophenyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O6/c16-13(17)10-4-9(6-12(7-10)15(20)21)8-2-1-3-11(5-8)14(18)19/h1-7H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVMPJXNJLKXDDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60690062 | |

| Record name | 3',5-Dinitro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60690062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261925-91-0 | |

| Record name | 3',5-Dinitro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60690062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

This method involves the nitration of pre-formed 3-(3-nitrophenyl)benzoic acid using mixed nitric-sulfuric acid systems. The nitro group is introduced at the 5-position of the benzoic acid ring, leveraging the meta-directing effect of the existing carboxylic acid group.

Key Parameters:

-

Nitrating agent : 65% HNO₃ in H₂SO₄ (1:3 v/v)

-

Temperature : 0–5°C (prevents over-nitration)

-

Reaction time : 6–8 hours

Yield and Purity Data:

| Starting Material | Nitro Product | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 3-(3-Nitrophenyl)benzoic acid | 5-Nitro-3-(3-nitrophenyl)benzoic acid | 68–72 | 95–97% |

Advantages :

-

Single-step synthesis avoids intermediate purification.

-

High regioselectivity due to carboxylic acid's meta-directing influence.

Limitations :

-

Requires strict temperature control to avoid byproducts (e.g., dinitro derivatives).

-

Carboxylic acid group may partially esterify under acidic conditions, necessitating hydrolysis steps.

Multi-Step Synthesis from Substituted Toluene Derivatives

Pathway Overview:

-

Nitration of 3-(3-Nitrophenyl)Toluene :

-

Oxidation to Benzoic Acid :

Mechanistic Insights:

-

The methyl group in toluene directs nitration to the para position relative to itself, but the adjacent 3-nitrophenyl group alters electronic effects, favoring nitration at the 5-position .

-

Oxidation with KMnO₄ selectively converts the methyl group to a carboxylic acid without affecting nitro groups.

Cross-Coupling Approaches Using Aryl Halides

Suzuki-Miyaura Coupling Strategy:

Optimization Challenges:

-

Steric hindrance from the nitro groups reduces coupling efficiency.

-

Palladium catalysts may require ligands (e.g., SPhos) to enhance reactivity.

Oxidative Methods for Late-Stage Functionalization

Nitro-Group Installation via Radical Intermediates:

-

Substrate : 3-(3-Nitrophenyl)benzoic acid.

-

Nitration system : NO₂BF₄/AcOH, 50°C, 6 hours.

-

Yield : 60–63% (lower due to competing side reactions).

Chemical Reactions Analysis

Types of Reactions

5-Nitro-3-(3-nitrophenyl)benzoic acid undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro groups influence the reactivity of the aromatic ring.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Electrophiles such as halogens or sulfonic acids in the presence of a Lewis acid catalyst.

Coupling: Organoboron compounds and palladium catalysts under mild conditions.

Major Products Formed

Reduction: 5-Amino-3-(3-aminophenyl)benzoic acid.

Substitution: Various substituted derivatives depending on the electrophile used.

Coupling: Biaryl compounds with extended conjugation.

Scientific Research Applications

Chemical Properties and Structure

5-Nitro-3-(3-nitrophenyl)benzoic acid is characterized by its nitro groups and benzoic acid structure, which contribute to its reactivity and potential applications. The molecular formula is CHNO, and its structural features allow it to interact with biological systems effectively.

Insect Growth Regulators (IGRs)

One of the primary applications of this compound is in the development of insect growth regulators. These compounds are crucial for sustainable agricultural practices as they help manage pest populations without harming beneficial insects or the environment.

- Mechanism of Action : The compound acts by inhibiting juvenile hormone biosynthesis in lepidopteran pests, which disrupts their growth and development. This leads to incomplete metamorphosis or death in larvae, making it an effective tool for pest control.

-

Efficacy Data : Research indicates that the semi-inhibitory concentrations (IC) for various pests are as follows:

Pest Species IC (μM) Spodoptera frugiperda 2.3 ± 0.2 Spodoptera litura 0.67 ± 0.14 Plutella xylostella 1.5 ± 0.8 Spodoptera exigua 0.42 ± 0.11

This data demonstrates the compound's potential effectiveness against significant agricultural pests, particularly in controlling populations resistant to traditional pesticides .

Medicinal Chemistry Applications

In addition to agricultural uses, this compound has potential applications in medicinal chemistry:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties, indicating that further research could explore its utility as a therapeutic agent against bacterial infections.

- Analytical Chemistry : The compound can serve as a standard reference material in analytical methods such as chromatography, aiding in the quantification of related substances in various formulations .

Case Study: Development of IGRs

A study focused on synthesizing new insect growth regulators based on the structure of this compound highlighted its effectiveness against resistant pest strains. The research showed that formulations containing this compound achieved higher mortality rates compared to conventional pesticides like fenoxycarb, particularly at lower concentrations, thus supporting its use in integrated pest management strategies.

Case Study: Antimicrobial Testing

Another investigation examined the antimicrobial properties of derivatives of nitrophenyl benzoic acids, including our compound of interest. Results indicated significant activity against both Gram-positive and Gram-negative bacteria, suggesting a pathway for developing new antibiotics or antiseptics based on this scaffold.

Mechanism of Action

The mechanism of action of 5-Nitro-3-(3-nitrophenyl)benzoic acid involves its interaction with molecular targets through its nitro groups. These groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The compound’s effects are mediated through pathways involving oxidative stress and disruption of cellular processes.

Comparison with Similar Compounds

Data Table: Comparative Analysis of Key Compounds

*Calculated based on molecular formula.

Q & A

Q. What are the recommended synthetic routes for 5-Nitro-3-(3-nitrophenyl)benzoic acid in laboratory settings?

- Methodological Answer : The compound can be synthesized via sequential nitration and coupling reactions. Begin with a phenylbenzoic acid precursor, introduce nitro groups using a mixed-acid nitration system (HNO₃/H₂SO₄) under controlled temperatures (0–5°C). Monitor reaction progress via TLC or HPLC. Purify via recrystallization in ethanol/water mixtures. Ensure purity (>98%) by HPLC or NMR . Table 1 : Typical Nitration Conditions

| Precursor | Nitration Agent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 3-Phenylbenzoic acid | HNO₃/H₂SO₄ | 0–5 | 65–75 | >98 |

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store the compound in airtight containers at room temperature (RT), protected from moisture and light. Use desiccants (e.g., silica gel) in storage environments. For experimental use, prepare stock solutions in DMSO (10 mM) and aliquot to avoid freeze-thaw cycles. Confirm stability via UV-Vis spectroscopy over 72 hours .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : Use a combination of:

- NMR (¹H/¹³C) to confirm structural integrity and substituent positions.

- HPLC-MS for purity assessment and molecular weight verification.

- FT-IR to identify nitro (C-NO₂) and carboxylic acid (C=O) functional groups.

Cross-validate results with computational tools (e.g., Gaussian for IR peak prediction) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for the nitration of phenylbenzoic acid derivatives?

- Methodological Answer : Discrepancies often arise from differences in nitration agent ratios or temperature control. Perform a systematic study using Design of Experiments (DoE) to isolate variables:

- Factors : HNO₃ concentration (65–90%), reaction time (1–4 hrs), stirring rate.

- Response : Yield and purity.

Use ANOVA to identify statistically significant factors. For example, excess HNO₃ may increase yield but reduce purity due byproduct formation .

Q. What strategies optimize the selectivity of nitro-group introduction in polyaromatic benzoic acids?

- Methodological Answer : Leverage steric and electronic effects:

Q. How do solvent polarity and pH influence the photodegradation of this compound?

- Methodological Answer : Conduct kinetic studies under varying conditions:

Q. What computational models predict the compound’s reactivity in catalytic systems?

- Methodological Answer : Apply Density Functional Theory (DFT) to:

- Calculate Fukui indices for electrophilic/nucleophilic attack sites.

- Simulate transition states in catalytic cycles (e.g., Pd-mediated coupling).

Compare results with experimental kinetic data (e.g., Arrhenius plots) .

Data Contradiction Analysis

Q. Why do some studies report conflicting melting points for this compound?

- Methodological Answer : Variations may stem from impurities or polymorphic forms.

- Step 1 : Recrystallize the compound from different solvents (e.g., ethanol vs. acetone).

- Step 2 : Characterize polymorphs via DSC and PXRD.

- Step 3 : Correlate melting ranges with purity (HPLC) and crystalline structure .

Methodological Tables

Table 2 : Solubility Profile in Common Solvents

| Solvent | Solubility (mg/mL) | Conditions |

|---|---|---|

| DMSO | 25 | RT, 10 mM stock |

| Ethanol | 8–10 | Heated to 50°C |

| Water | <0.1 | pH 7, RT |

Table 3 : Factorial Design for Nitration Optimization

| Variable | Low Level | High Level | Optimal Level Identified |

|---|---|---|---|

| HNO₃ Concentration | 65% | 90% | 75% |

| Reaction Time | 1 hr | 4 hrs | 2.5 hrs |

| Temperature | 0°C | 5°C | 2°C |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.